molecular formula C4H7ClF3N B8458989 (2-Chloroethyl)(2,2,2-trifluoroethyl)amine

(2-Chloroethyl)(2,2,2-trifluoroethyl)amine

Cat. No. B8458989
M. Wt: 161.55 g/mol
InChI Key: RJTFDHIXNDQMFP-UHFFFAOYSA-N
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Patent
US09447084B2

Procedure details

Into a 500-mL round-bottom flask, was placed a solution of N-(2-chloroethyl)-2,2,2-trifluoroacetamide (17.6 g, 100.26 mmol, 1.00 equiv) in tetrahydrofuran (50 mL). This was followed by the addition of BH3.THF (200 mL) dropwise with stirring. The resulting solution was heated to reflux overnight in an oil bath. The resulting mixture was concentrated under vacuum. The resulting solution was diluted with 200 mL of H2O. The resulting solution was extracted with 3×100 mL of ethyl acetate and the organic layers combined and dried over anhydrous sodium sulfate and concentrated under vacuum. This resulted in 15 g (crude) of (2-chloroethyl)(2,2,2-trifluoroethyl)amine as yellow oil. (ES, m/z): 163 [M+H]+
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][NH:4][C:5](=O)[C:6]([F:9])([F:8])[F:7].B.C1COCC1>O1CCCC1>[Cl:1][CH2:2][CH2:3][NH:4][CH2:5][C:6]([F:9])([F:8])[F:7] |f:1.2|

Inputs

Step One
Name
Quantity
17.6 g
Type
reactant
Smiles
ClCCNC(C(F)(F)F)=O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
B.C1CCOC1
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 500-mL round-bottom flask, was placed
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight in an oil bath
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated under vacuum
ADDITION
Type
ADDITION
Details
The resulting solution was diluted with 200 mL of H2O
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with 3×100 mL of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
This resulted in 15 g (crude) of (2-chloroethyl)(2,2,2-trifluoroethyl)amine as yellow oil

Outcomes

Product
Name
Type
Smiles
ClCCNCC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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